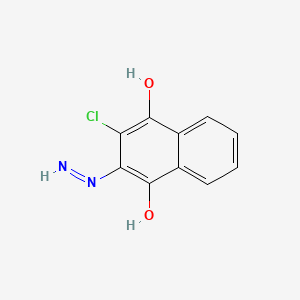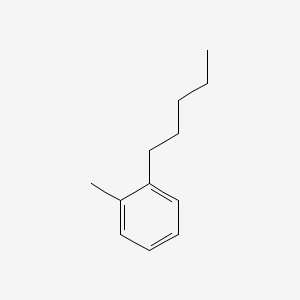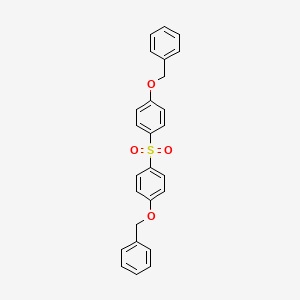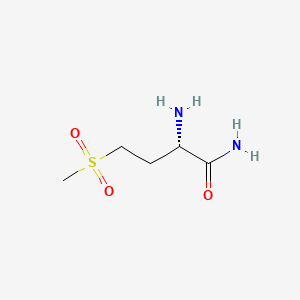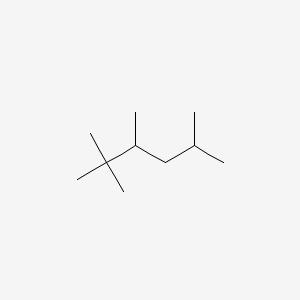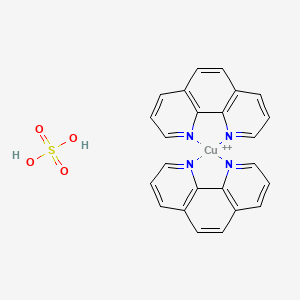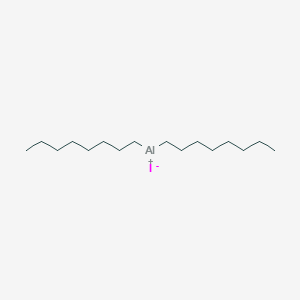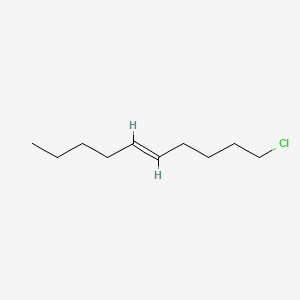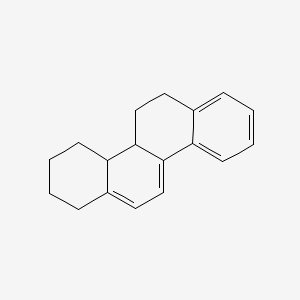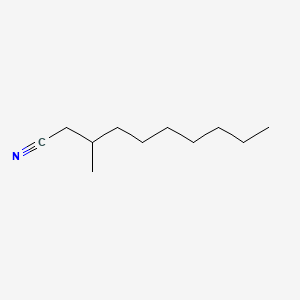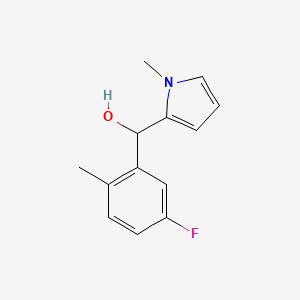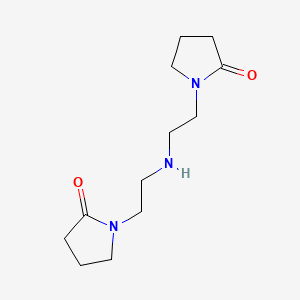
1,1'-(Iminodiethylene)dipyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Iminodiethylene)dipyrrolidin-2-one is a chemical compound with the molecular formula C12H21N3O2 It is known for its unique structure, which includes two pyrrolidin-2-one rings connected by an iminodiethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(Iminodiethylene)dipyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with iminodiethylene intermediates under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Iminodiethylene)dipyrrolidin-2-one often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Iminodiethylene)dipyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,1’-(Iminodiethylene)dipyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Iminodiethylene)dipyrrolidin-2-one involves its interaction with specific molecular targets. It can form complexes with various biomolecules, influencing their activity and function. The pathways involved in its action are still under investigation, but it is known to affect enzymatic processes and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A simpler analog with a single pyrrolidin-2-one ring.
Iminodiethylene derivatives: Compounds with similar iminodiethylene bridges but different functional groups.
Uniqueness
1,1’-(Iminodiethylene)dipyrrolidin-2-one is unique due to its dual pyrrolidin-2-one structure, which imparts distinct chemical and physical properties. This makes it more versatile in reactions and applications compared to its simpler analogs .
Propiedades
Número CAS |
85204-23-5 |
|---|---|
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-[2-[2-(2-oxopyrrolidin-1-yl)ethylamino]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H21N3O2/c16-11-3-1-7-14(11)9-5-13-6-10-15-8-2-4-12(15)17/h13H,1-10H2 |
Clave InChI |
GDAOLYAEFUYWDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCNCCN2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


